2,3,5,6-Tetrahydro-5-phenyl-imidazo(2,1-a)isoquinolin-5-ol
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Overview
Description
2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-a]isoquinolin-5-ol is a complex organic compound with a unique structure that combines elements of imidazole and isoquinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-a]isoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-a]isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-a]isoquinolin-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tetramisole hydrochloride: A compound with a similar imidazole structure, used as an anthelmintic agent.
2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole: Another structurally related compound with potential biological activity.
Uniqueness
2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-a]isoquinolin-5-ol is unique due to its specific combination of imidazole and isoquinoline structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
56882-45-2 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5-phenyl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C17H16N2O/c20-17(14-7-2-1-3-8-14)12-13-6-4-5-9-15(13)16-18-10-11-19(16)17/h1-9,20H,10-12H2 |
InChI Key |
YEQDDLZHZCNPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=CC=C4)O |
Origin of Product |
United States |
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